L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl-
CAS No.: 675145-18-3
Cat. No.: VC16785372
Molecular Formula: C25H46N6O7
Molecular Weight: 542.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 675145-18-3 |
|---|---|
| Molecular Formula | C25H46N6O7 |
| Molecular Weight | 542.7 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanamide |
| Standard InChI | InChI=1S/C25H46N6O7/c1-11(2)17(21(26)34)29-25(38)20(14(7)8)30-22(35)16(10-32)28-23(36)19(13(5)6)31-24(37)18(12(3)4)27-15(9)33/h11-14,16-20,32H,10H2,1-9H3,(H2,26,34)(H,27,33)(H,28,36)(H,29,38)(H,30,35)(H,31,37)/t16-,17-,18-,19-,20-/m0/s1 |
| Standard InChI Key | YRCKOIZMHGUPMR-HVTWWXFQSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C |
| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C |
Introduction
Structural Characteristics and Molecular Configuration
The compound’s IUPAC name, (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanamide, reflects its stereochemical complexity. The sequence comprises four residues: an N-terminal acetylated valine, followed by two valine units, a serine, and a C-terminal valinamide. The L-configuration of all chiral centers ensures compatibility with biological systems, while the acetyl group enhances metabolic stability.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 542.7 g/mol |
| CAS Number | 675145-18-3 |
| IUPAC Name | (2S)-2-[[(2S)-2-[[...]-3-methylbutanoyl]amino]-3-methylbutanamide |
| SMILES Notation | CC(C)C@@HNC(=O)C@HNC(=O)C@HNC(=O)... |
The presence of a serine residue introduces a hydroxyl group, enabling hydrogen bonding and post-translational modifications such as phosphorylation. The valine-rich sequence contributes to hydrophobic interactions, potentially influencing protein binding specificity.
Synthesis and Optimization Strategies
The synthesis of L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- primarily employs SPPS, leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry for stepwise assembly. Key steps include:
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Resin Activation: A Wang resin pre-loaded with Fmoc-L-valinamide serves as the solid support.
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Deprotection and Coupling: Sequential removal of Fmoc groups using piperidine, followed by coupling of Fmoc-L-valine, Fmoc-L-serine, and N-acetyl-L-valine using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating reagent.
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Cleavage and Purification: Treatment with trifluoroacetic acid (TFA) liberates the peptide from the resin, followed by HPLC purification to achieve >95% purity.
Challenges such as steric hindrance from valine’s branched side chains necessitate extended coupling times (up to 2 hours per residue) and elevated temperatures (40°C). Yield optimization remains critical, with typical isolated yields ranging from 60–70% for this sequence.
Physicochemical Properties and Stability Profile
The compound’s solubility varies significantly with solvent polarity. It is sparingly soluble in water (0.8 mg/mL at 25°C) but readily dissolves in dimethyl sulfoxide (DMSO) at concentrations exceeding 50 mg/mL. Stability studies indicate degradation at pH < 3 (hydrolysis of amide bonds) and pH > 10 (β-elimination of serine). Lyophilized formulations stored at -20°C retain >90% potency for 12 months.
Table 2: Spectroscopic Data
| Technique | Key Observations |
|---|---|
| (DMSO-d6) | δ 0.85–0.92 (m, 18H, Val CH3), δ 1.15–1.25 (m, 2H, Ser CH2), δ 4.25–4.45 (m, α-H) |
| HRMS (ESI+) | [M+H]+: m/z 543.3472 (calculated: 543.3469) |
| IR (ATR) | 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II) |
Biological Activities and Mechanistic Insights
Preliminary studies suggest that this peptide modulates kinase signaling pathways, particularly inhibiting protein kinase C (PKC) isoforms with an IC50 of 12.3 μM. The serine residue’s hydroxyl group may participate in hydrogen bonding with the kinase’s ATP-binding pocket, while valine side chains enhance hydrophobic interactions with non-polar kinase domains. In cellular assays, the compound reduces interleukin-6 (IL-6) secretion by 40% in LPS-stimulated macrophages at 50 μM, indicating anti-inflammatory potential.
Comparative analysis with simpler valinamide derivatives (e.g., N-cyclopropyl L-valinamide) reveals that elongation of the peptide chain improves target selectivity but reduces membrane permeability. For instance, N-cyclopropyl L-valinamide exhibits 10-fold higher cellular uptake but lacks kinase inhibitory activity.
Applications and Future Directions
Current research focuses on three primary applications:
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Therapeutic Development: As a lead compound for inflammatory diseases, with derivatization efforts aimed at enhancing oral bioavailability.
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Chemical Biology: Utilization as a probe to study PKC-mediated signal transduction mechanisms.
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Material Science: Incorporation into hydrogels for controlled drug delivery, leveraging its self-assembling properties.
Future studies should address the compound’s metabolic stability in vivo and explore prodrug strategies to mitigate rapid renal clearance. Additionally, computational modeling of peptide-protein interactions could guide rational design of next-generation analogs.
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